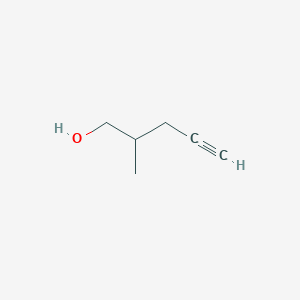

2-Methylpent-4-yn-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methylpent-4-yn-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O/c1-3-4-6(2)5-7/h1,6-7H,4-5H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUJNHYUUEHYUIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC#C)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

98.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Methylpent 4 Yn 1 Ol

Established Synthetic Routes to 2-Methylpent-4-yn-1-ol

Historical Preparations and Advancements

Historically, the preparation of this compound and related acetylenic alcohols has been of interest in the synthesis of natural products and other complex organic molecules. Early methods often involved the reaction of organometallic reagents with appropriate electrophiles. For instance, a common approach involves the use of an acetylide anion. mdpi.com

Advancements in synthetic techniques have led to more refined and efficient preparations. One such method involves the reduction of a corresponding ester, methyl 2-methylpent-4-ynoate. This reduction is typically carried out using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an ethereal solvent such as tetrahydrofuran (B95107) (THF). rsc.org This transformation effectively converts the ester functional group to a primary alcohol, yielding this compound. rsc.org

Another established route involves the alkylation of an enolate. For example, the enolate of methyl isobutyrate can be alkylated with propargyl bromide. The resulting ester is then reduced to the target alcohol. This multi-step process provides a reliable, albeit sometimes lower-yielding, pathway to the desired product.

Efficiency and Yield Optimization in Synthesis

The efficiency and yield of synthetic routes to this compound are critical for its practical application. Optimization of reaction conditions is a key aspect of improving these parameters. In the synthesis involving the reduction of methyl 2-methylpent-4-ynoate, the yield is reported to be as high as 98%. rsc.org This high efficiency is attributed to the potent and selective nature of lithium aluminum hydride as a reducing agent for esters.

In other synthetic strategies, such as those involving Grignard reagents or other organometallic compounds, yields can be more variable and are highly dependent on the reaction conditions, including temperature, solvent, and the purity of the reagents. For instance, the addition of acetylides to carbonyl compounds is a foundational method, and its efficiency is often optimized by carefully controlling the reaction temperature, typically at low temperatures like -78 °C, and the stoichiometry of the reagents. nih.gov

The following table summarizes a key high-yielding synthetic transformation:

| Precursor | Reagent | Solvent | Product | Yield (%) |

| Methyl 2-methylpent-4-ynoate | Lithium aluminum hydride | THF | This compound | 98 |

This table showcases a highly efficient reduction step in the synthesis of this compound.. rsc.org

Stereoselective Synthesis of Enantiopure this compound

The presence of a chiral center at the C2 position of this compound makes the synthesis of its individual enantiomers, (2R)- and (2S)-2-methylpent-4-yn-1-ol, a significant challenge and an area of active research.

Chiral Auxiliary-Based Approaches (e.g., for (2R)- and (2S)-2-Methylpent-4-yn-1-ol)

Chiral auxiliaries are powerful tools for controlling stereochemistry in asymmetric synthesis. The Evans oxazolidinone auxiliaries are a well-established example used in the synthesis of chiral alcohols. wikipedia.orgscribd.com A general strategy involves the acylation of a chiral oxazolidinone with a suitable carboxylic acid, followed by diastereoselective alkylation of the resulting enolate. The chiral auxiliary then directs the incoming electrophile to one face of the enolate, leading to the formation of a new stereocenter with high diastereoselectivity. Finally, reductive cleavage of the auxiliary furnishes the desired enantiomerically enriched alcohol. acs.org

In a specific application for synthesizing (S)-2-methylpent-4-yn-1-ol, 4-pentynoic acid is first acylated with an oxazolidinone. scribd.com The resulting compound is then treated with a strong base, such as sodium bis(trimethylsilyl)amide (NaHMDS), and methyl iodide to introduce the methyl group at the C2 position in a stereocontrolled manner. scribd.com Subsequent reduction of the acylated oxazolidinone, for instance with lithium borohydride (B1222165) (LiBH₄), cleaves the auxiliary and provides (S)-2-methylpent-4-yn-1-ol. scribd.com A similar strategy, presumably using the opposite enantiomer of the chiral auxiliary or a different alkylation protocol, would yield (R)-2-methylpent-4-yn-1-ol.

Asymmetric Catalytic Methodologies for C-C Bond Formation

Asymmetric catalysis offers an elegant and atom-economical approach to enantioselective synthesis. While specific examples for the direct asymmetric catalytic synthesis of this compound are not extensively detailed in the provided search results, the principles of asymmetric catalysis are broadly applicable. For instance, transition metal catalysts, such as those based on palladium or ruthenium, are often employed in asymmetric C-C bond-forming reactions. acs.orgrsc.orgresearchgate.net

The development of chiral ligands that can coordinate to a metal center is crucial for inducing enantioselectivity. These chiral catalyst complexes can then mediate reactions such as the addition of organometallic reagents to prochiral substrates, leading to the formation of one enantiomer in excess. Gold-catalyzed reactions, for example, have emerged as powerful tools in organic synthesis, often utilizing chiral ligands to achieve high levels of asymmetric induction. escholarship.org

Resolution Techniques for Enantiomeric Enrichment

Kinetic resolution is a widely used technique for separating enantiomers from a racemic mixture. This method relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent. Lipases are a common class of enzymes used for the kinetic resolution of alcohols. researchgate.net

In a typical lipase-catalyzed kinetic resolution, a racemic alcohol is subjected to acylation in the presence of a lipase (B570770), such as Candida antarctica lipase B (CALB), and an acyl donor like vinyl acetate (B1210297). researchgate.net The enzyme selectively catalyzes the acylation of one enantiomer at a much faster rate than the other. This results in a mixture of the acylated alcohol (one enantiomer) and the unreacted alcohol (the other enantiomer), which can then be separated. researchgate.net This technique has been successfully applied to resolve a variety of chiral propargylic and allylic alcohols, often achieving high enantiomeric excess (ee). researchgate.net

Another approach to resolution involves the formation of diastereomeric derivatives. The racemic alcohol can be reacted with a chiral acid to form a mixture of diastereomeric esters. These diastereomers have different physical properties and can often be separated by chromatography or crystallization. Subsequent hydrolysis of the separated diastereomers yields the individual enantiomers of the alcohol. A study describes the resolution of (±)-2-methylpent-4-ynoic acid by forming diastereomeric amides with (R)-phenylglycinol, which were then separated and converted to the corresponding enantiopure alcohols, (2R)- and (2S)-2-methylpent-4-yn-1-ol. sfu.ca

The following table outlines a resolution strategy for obtaining enantiopure this compound:

| Racemic Precursor | Chiral Reagent | Key Intermediates | Final Products |

| (±)-2-Methylpent-4-ynoic acid | (R)-Phenylglycinol | Diastereomeric amides | (2R)-2-Methylpent-4-yn-1-ol and (2S)-2-Methylpent-4-yn-1-ol |

This table illustrates the resolution of a racemic carboxylic acid precursor to obtain the enantiomers of this compound.. sfu.ca

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is crucial for developing sustainable and environmentally responsible manufacturing processes. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Key areas of focus include the use of renewable feedstocks, the development of atom-economical reactions, and the selection of greener solvents.

Atom Economy: The concept of atom economy is central to green synthesis, focusing on maximizing the incorporation of all materials from the starting reagents into the final product. rsc.org Traditional syntheses, such as those involving Grignard reagents, can have lower atom economy due to the formation of stoichiometric byproducts. In contrast, catalytic, atom-economical reactions are highly desirable. acs.orgbenthamdirect.com For instance, ruthenium-catalyzed redox isomerization of propargyl alcohols into enones is an example of an atom-economic transformation that avoids the need for separate oxidation and reduction steps. pnas.org The development of catalytic additions of acetylides to aldehydes, which directly form the desired alcohol, represents a significant step towards a more atom-economical synthesis of this compound. nih.govupi.edu

Use of Renewable Feedstocks: A major goal of green chemistry is the transition from depletable fossil fuels to renewable feedstocks. libretexts.org Biomass, derived from living organisms like plants, is a key renewable resource. libretexts.orgopenaccesspub.org For the synthesis of this compound, this could involve sourcing the necessary C6 carbon skeleton from bio-based materials. acs.org For example, levulinic acid, which can be produced from the degradation of hexose-containing polysaccharides like cellulose, is an abundant renewable feedstock. bohrium.com Research has shown the potential to convert biomass-derived platform chemicals, such as 5-hydroxymethylfurfural (B1680220) (HMF), into acetylene-functionalized molecules. nih.gov Furthermore, calcium carbide, which can be considered an inexpensive and renewable source of acetylene (B1199291), offers a pathway for producing propargyl alcohols with a reduced environmental footprint. rsc.org

Electrochemical methods also present a green alternative for functionalizing alkynes, as they use electricity as a clean reagent to drive reactions, often under mild conditions and with high atom economy. rsc.orgrsc.org The electrochemical oxidation of propargyl alcohols has been demonstrated as a novel, metal-free method for synthesizing other complex molecules. rsc.org

Table 1: Comparison of Solvents for Grignard Reactions

| Solvent | Source | Key Green Advantages | Reference |

|---|---|---|---|

| 2-Methyltetrahydrofuran (2-MeTHF) | Renewable (e.g., corncobs) | Limited water miscibility, easier recovery, lower peroxide formation | rsc.orgsigmaaldrich.com |

| Tetrahydrofuran (THF) | Petrochemical | - | gordon.edu |

| Diethyl ether (Et₂O) | Petrochemical | - | gordon.edu |

| Cyclopentylmethyl ether (CPME) | Petrochemical | Resistant to peroxide formation, forms azeotrope with water for easier drying | rsc.orgrsc.org |

Catalytic Approaches: The use of catalysts is a cornerstone of green chemistry, as it allows for reactions to proceed with higher efficiency, selectivity, and under milder conditions, often replacing stoichiometric reagents that generate significant waste. Copper-catalyzed ethynylation of formaldehyde (B43269) is a known method for producing propargyl alcohol. researchgate.netrsc.org Transition metal catalysts, including those based on ruthenium and palladium, are effective in various transformations of alkynes and propargyl alcohols. pnas.orgresearchgate.net For example, ruthenium catalysts can facilitate the atom-economical synthesis of nitrogen heterocycles from aminopropargyl alcohols. nih.gov The development of efficient nickel-catalyzed hydroalkynylation reactions also provides a direct and atom-economical route to allylic alkynes. researchgate.net These catalytic strategies, if adapted for the synthesis of this compound, would significantly enhance its green credentials.

Table 2: Overview of Green Chemistry Approaches in Alkyne/Alkynyl Alcohol Synthesis

| Green Principle | Application in Synthesis | Specific Example/Method | Reference |

|---|---|---|---|

| Atom Economy | Maximizing reactant incorporation | Ruthenium-catalyzed redox isomerization | pnas.org |

| Catalytic coupling of propargylic alcohols with alkenes | acs.org | ||

| Renewable Feedstocks | Using non-fossil fuel sources | Synthesis from biomass-derived 5-hydroxymethylfurfural (HMF) | nih.gov |

| Use of Calcium Carbide as an acetylene source | rsc.org | ||

| Greener Solvents | Reducing hazardous solvent use | 2-Methyltetrahydrofuran (2-MeTHF) in Grignard reactions | rsc.orgsigmaaldrich.com |

| Water or glycerol (B35011) in palladium-catalyzed cycloisomerization | researchgate.net | ||

| Catalysis | Replacing stoichiometric reagents | Copper-catalyzed ethynylation of aldehydes | researchgate.net |

| Electrochemical functionalization of alkynes | rsc.orgrsc.org |

Chemical Reactivity and Mechanistic Investigations of 2 Methylpent 4 Yn 1 Ol

Reactivity of the Terminal Alkyne Moiety

The terminal alkyne in 2-methylpent-4-yn-1-ol is characterized by its acidic terminal proton and the high electron density of the carbon-carbon triple bond. This moiety is the primary site for a variety of addition and coupling reactions.

Hydrofunctionalization Reactions (e.g., Hydration, Hydroamination, Hydrohalogenation)

Hydrofunctionalization involves the addition of an H-X molecule across the alkyne's triple bond. These reactions are often catalyzed by transition metals, which activate the alkyne for nucleophilic attack. While specific studies on this compound are not extensively detailed in the provided literature, the reactivity can be inferred from general principles of alkyne chemistry and studies on similar substrates.

Hydration: The addition of water to the terminal alkyne, typically catalyzed by mercury or gold salts, would be expected to follow Markovnikov's rule, leading to the formation of a methyl ketone after tautomerization of the initial enol intermediate.

Hydroamination and Hydroalkoxylation: Intramolecular hydroalkoxylation and hydroamination reactions of alkynes are well-established, often catalyzed by copper(I) complexes. researchgate.net For an alkynyl alcohol like 4-pentyn-1-ol, these reactions lead to the formation of five- or six-membered cyclic ethers. researchgate.net A similar intramolecular cyclization is conceivable for this compound under appropriate catalytic conditions.

Hydrosilylation: The addition of a silicon-hydride bond across the triple bond is a key method for forming vinylsilanes. The regioselectivity of this reaction can be challenging for internal propargyl alcohols, but novel silanes are being developed to improve control. chemrxiv.org

Hydrohalogenation: The addition of hydrogen halides (HX) to terminal alkynes can proceed to give either vinyl halides or gem-dihalides, depending on the stoichiometry and reaction conditions.

Cycloaddition Reactions (e.g., [4+2] Cycloadditions)

The alkyne functionality can participate as a dienophile or a component in various cycloaddition reactions to construct cyclic systems.

[2+2+2] Cycloadditions: Transition metal-catalyzed [2+2+2] cycloadditions are a powerful method for synthesizing substituted benzene (B151609) rings. Research has demonstrated the participation of (R)-2-methylpent-4-yn-1-ol in such reactions, highlighting its utility in building complex aromatic structures. cuni.cz

[4+2] Cycloadditions (Diels-Alder): While the simple alkyne is a reluctant dienophile, its reactivity can be enhanced by electron-withdrawing groups or through catalysis. The presence of both a double and triple bond in conjugated systems enhances electrophilicity, making them more reactive in cycloaddition reactions than non-conjugated alkynes. It is expected that this compound could act as a dienophile in Diels-Alder reactions, particularly with electron-rich dienes, to form substituted cyclohexadiene derivatives.

Metal-Catalyzed Alkyne Transformations

Transition metals play a pivotal role in activating the alkyne bond for a wide array of transformations beyond simple hydrofunctionalization. kyoto-u.ac.jptdx.cat

Coupling Reactions: The terminal alkyne's acidic proton can be removed by a base to form a metal acetylide, which is a potent nucleophile for C-C bond formation (e.g., Sonogashira, Glaser, and Cadiot-Chodkiewicz couplings).

Dimerization: Rhodium(I)-NHC-pyridonato complexes have been shown to be extremely active and selective catalysts for the head-to-tail dimerization of terminal alkynes. acs.org This process transforms aliphatic alkynes, including those with alcohol functionalities, into the corresponding gem-enynes. acs.org

Cycloisomerization: Gold catalysts are particularly effective in promoting the cycloisomerization of alkynols. icp.ac.ru A one-pot desilylation-gold-catalyzed cycloisomerization of alkynes containing both a silyl-protected phenol (B47542) and a free alcohol can selectively form tetrahydrofuranobenzopyran ring systems. icp.ac.ru

Alkynylation: Iron-catalyzed hydrogen atom transfer (HAT) processes enable the alkynylation of unreactive alkenes, providing a method to couple molecules like this compound to olefinic partners. mdpi.com

| Reaction Type | Catalyst/Reagent | Product Type | Research Finding |

| [2+2+2] Cycloaddition | Transition Metal | 1,2,3,4-Tetrasubstituted Benzenes | (R)-2-methylpent-4-yn-1-ol can be trimerized to form substituted benzenes. cuni.cz |

| Dimerization | Rh(I)-NHC-pyridonato | gem-Enyne | Catalyst efficiently transforms aliphatic alkynes, tolerating heteroatoms like the hydroxyl group. acs.org |

| Cycloisomerization | Gold (Au) | Tetrahydrofuranobenzopyran | Gold catalysis enables efficient one-pot cycloisomerization of alkynols with other functional groups. icp.ac.ru |

| Hydroalkoxylation | Copper(I)-NHC | Cyclic Ethers | Intramolecular addition of alcohols across triple bonds is catalyzed by Cu(I) complexes. researchgate.net |

Reactivity of the Primary Alcohol Functionality

The primary hydroxyl group in this compound undergoes reactions typical of primary alcohols, such as esterification, etherification, oxidation, and substitution. The presence of the nearby alkyne does not typically hinder these transformations, allowing for orthogonal chemical strategies.

Esterification and Etherification Reactions

Esterification: The primary alcohol can be readily converted to its corresponding ester by reaction with carboxylic acids, acid chlorides, or anhydrides. This reaction is often catalyzed by an acid or a base. bloomtechz.com For instance, the related compound (Z)-3-methylpent-2-en-4-yn-1-ol is known to react with carboxylic acids to form esters, which are valuable in the chemical industry. bloomtechz.com Similarly, dimethyl malonate can be esterified with 4-methylpent-2-yn-1-ol (B12973096) under acidic conditions. Acetylation with acetic anhydride (B1165640) is another common esterification method. google.com

Etherification: Ether synthesis can be achieved via methods like the Williamson ether synthesis, where the alcohol is first deprotonated to form an alkoxide, which then displaces a halide from an alkyl halide. The hydroxyl group can also participate in substitution reactions to form ethers.

| Reaction | Reagent(s) | Catalyst | Product |

| Esterification | Carboxylic Acid | Acid (e.g., H₂SO₄) | Ester |

| Esterification | Acetic Anhydride | Base (e.g., Pyridine) | Acetate (B1210297) Ester google.com |

| Etherification | Alkyl Halide | Strong Base (e.g., NaH) | Ether |

Selective Oxidation and Reduction Pathways

Selective Oxidation: The primary alcohol can be selectively oxidized to either an aldehyde or a carboxylic acid, depending on the oxidant and reaction conditions, while leaving the alkyne intact. Common reagents for oxidation to aldehydes include pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), or Swern oxidation conditions (oxalyl chloride, DMSO, triethylamine). chemicalbook.com For example, the Swern oxidation of 2-methylpent-4-en-1-ol, an alkene analog, affords the corresponding aldehyde in quantitative yield. chemicalbook.com Stronger oxidizing agents like potassium permanganate (B83412) or chromic acid (Jones reagent) will typically oxidize the primary alcohol directly to a carboxylic acid. thieme-connect.de

Selective Reduction: While the primary alcohol itself is generally not reducible, the term "reduction" in the context of this molecule almost invariably refers to the hydrogenation of the carbon-carbon triple bond. This transformation is highly valuable for accessing alkene and alkane derivatives. Selective reduction of the alkyne to a cis-alkene can be achieved with high selectivity using a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate and quinoline). vulcanchem.com Complete reduction to the corresponding saturated alcohol, 2-methylpentan-1-ol, can be accomplished using catalysts like palladium on carbon (Pd/C) under a hydrogen atmosphere.

| Transformation | Reagent(s) | Product | Key Feature |

| Oxidation | PCC, Swern Oxidation | Aldehyde | Preserves the alkyne functionality. chemicalbook.com |

| Oxidation | Jones Reagent (CrO₃/H₂SO₄) | Carboxylic Acid | Strong oxidation of the primary alcohol. thieme-connect.de |

| Reduction (of Alkyne) | H₂, Lindlar's Catalyst | cis-Alkene | Selective partial hydrogenation of the triple bond. vulcanchem.com |

| Reduction (of Alkyne) | H₂, Pd/C | Alkane | Complete saturation of the triple bond. vulcanchem.com |

Spectroscopic Characterization and Structural Analysis of 2 Methylpent 4 Yn 1 Ol and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules like 2-Methylpent-4-yn-1-ol. It provides detailed information about the carbon-hydrogen framework and the spatial relationships between atoms.

One-dimensional (1D) NMR spectra, including ¹H and ¹³C NMR, offer primary evidence for the structure of this compound.

¹H NMR: The proton NMR spectrum provides information on the number of different proton environments and their neighboring protons. For this compound, distinct signals are expected for the hydroxyl (-OH), alkynyl (C≡C-H), methyl (-CH₃), methylene (B1212753) (-CH₂-), and methine (-CH-) protons. The integration of these signals corresponds to the number of protons in each environment, while the splitting patterns (e.g., doublet, triplet, multiplet) reveal adjacent protons through spin-spin coupling.

¹³C NMR: The carbon NMR spectrum indicates the number of unique carbon environments. For this compound, six distinct signals are expected, corresponding to the methyl, primary alcohol methylene, methine, propargylic methylene, and two acetylenic carbons. The chemical shifts are indicative of the electronic environment of each carbon atom. docbrown.info

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning these signals and confirming the molecule's connectivity. Techniques such as COSY (Correlation Spectroscopy) identify proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms. HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range (2-3 bond) couplings between carbon and proton atoms, which is essential for piecing together the complete molecular structure. mdpi.com For chiral molecules like this, 2D ROESY or NOESY experiments can reveal through-space correlations, which are vital for determining relative stereochemistry in derivatives. chegg.com

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Predicted chemical shifts (δ) in ppm relative to TMS. Actual values may vary based on solvent and experimental conditions.

| Position | Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|---|

| 1 | -CH₂OH | ~3.5 | ~68 |

| 2 | -CH- | ~2.5 | ~35 |

| 3 | -CH₂- | ~2.2 | ~25 |

| 4 | -C≡ | - | ~83 |

| 5 | ≡CH | ~2.0 | ~70 |

Dynamic NMR (DNMR) spectroscopy is a powerful technique used to study time-dependent phenomena, such as conformational changes or hindered rotation within a molecule. clemson.edu For this compound, DNMR could be employed to investigate the rotational barrier around the C2-C3 single bond. At room temperature, rotation is typically fast on the NMR timescale, resulting in time-averaged signals. However, by lowering the temperature, this rotation can be slowed.

If the energy barrier is sufficiently high, the single set of signals for the conformers could broaden and eventually decoalesce into separate signals for each distinct conformer at very low temperatures. acs.org The temperature at which the signals coalesce can be used to calculate the free energy of activation (ΔG‡) for the rotational process. Such studies provide critical insights into the molecule's flexibility and the relative stability of its different spatial arrangements. rsc.org

1D and 2D NMR for Comprehensive Structure and Stereochemistry Assignment

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a compound. It measures the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically to four or more decimal places).

For this compound, the molecular formula is C₆H₁₀O. nist.govnih.govnih.gov HRMS can distinguish this composition from other possibilities with the same nominal mass. The experimentally measured exact mass of the molecular ion (or a common adduct like [M+H]⁺ or [M+Na]⁺) is compared to the theoretically calculated mass. A close match (typically within 5 ppm) provides unambiguous validation of the molecular formula. miamioh.edu

Table 2: HRMS Data for this compound (C₆H₁₀O)

| Ion Formula | Adduct | Calculated Exact Mass (m/z) |

|---|---|---|

| [C₆H₁₀O]⁺ | [M]⁺ | 98.07316 |

| [C₆H₁₁O]⁺ | [M+H]⁺ | 99.08099 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. These two methods are often complementary.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). For this compound, the key expected absorption bands include a broad O-H stretch for the alcohol, a sharp C≡C-H stretch for the terminal alkyne, sp³ C-H stretches, and a C-O stretch. The C≡C triple bond stretch for a terminal alkyne is often weak in the IR spectrum. nist.gov

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light. The C≡C triple bond, being highly polarizable, typically exhibits a strong signal in the Raman spectrum, making it a useful complementary technique to IR for identifying this functional group. spectrabase.com

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Technique | Expected Wavenumber (cm⁻¹) |

|---|---|---|---|

| Alcohol (-OH) | O-H Stretch | IR | 3200 - 3600 (broad) |

| Alkyne (-C≡C-H) | C-H Stretch | IR | ~3300 (sharp) |

| Alkyne (-C≡C-) | C≡C Stretch | Raman (strong), IR (weak) | 2100 - 2140 |

| Alkane (-C-H) | C-H Stretch | IR | 2850 - 3000 |

Chiroptical Methods for Enantiomeric Purity Determination

This compound possesses a stereocenter at the C2 position, meaning it can exist as a pair of enantiomers: (2R)-2-methylpent-4-yn-1-ol and (2S)-2-methylpent-4-yn-1-ol. Chiroptical methods are essential for determining the enantiomeric purity (or enantiomeric excess, ee) of a sample.

Polarimetry: This technique measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. Pure enantiomers rotate light to an equal but opposite degree. The specific rotation, [α], is a characteristic physical property. rsc.org For example, a pure sample of the (2R)-enantiomer might have a specific rotation of +X°, while the pure (2S)-enantiomer would be -X°. A racemic mixture (50:50) would show no optical rotation.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful separatory technique that uses a chiral stationary phase to physically separate the two enantiomers. The two enantiomers interact differently with the chiral column, leading to different retention times. The relative areas of the two peaks in the chromatogram can be used to calculate the enantiomeric excess with high accuracy. acs.org

Table 4: Illustrative Data Presentation for Chiroptical Analysis

| Method | Parameter | (2R)-enantiomer | (2S)-enantiomer |

|---|---|---|---|

| Polarimetry | Specific Rotation [α]D | +X° | -X° |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| (2R)-2-methylpent-4-yn-1-ol |

| (2S)-2-methylpent-4-yn-1-ol |

| (Z)-3-methylpent-2-en-4-yn-1-ol |

Computational Chemistry and Theoretical Studies on 2 Methylpent 4 Yn 1 Ol

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-Methylpent-4-yn-1-ol. Methods like Density Functional Theory (DFT) are frequently employed to model the electronic structure and analyze the nature of chemical bonds within the molecule. ethernet.edu.et

Studies on the isomeric compound, 2-methylpent-4-yn-2-ol (B1295849), reveal distinct orbital hybridization patterns that are applicable to this compound as well. The alkyne carbons at the C-4 and C-5 positions exhibit sp hybridization, resulting in a linear geometry for the C-C≡C-H fragment. The remaining carbon atoms in the backbone (C-1, C-2, C-3) are sp3 hybridized. This combination of hybridization states creates varied regions of electron density across the molecule.

The positioning of the primary alcohol group at C-1 in this compound, as opposed to the tertiary alcohol in its isomer, significantly influences the molecule's steric environment and potential for intermolecular interactions like hydrogen bonding. DFT calculations can precisely determine key geometric parameters. While specific data for this compound is not widely published, calculations on analogous structures provide expected values.

Table 1: Predicted Geometric Parameters for this compound based on Analogous Compounds

| Parameter | Hybridization | Predicted Value |

|---|---|---|

| C≡C Bond Length | sp-sp | ~1.20 Å |

| C-C≡C Bond Angle | sp3-sp-sp | ~180° |

| C-C-C Bond Angle (sp3) | sp3-sp3-sp3 | ~109.5° |

| C-O Bond Length | sp3-sp3 | ~1.43 Å |

| O-H Bond Length | - | ~0.96 Å |

Data is estimated based on standard bond lengths and calculations on similar propargylic alcohols.

The analysis of the electronic structure also involves mapping the electrostatic potential to identify electron-rich (negative potential) and electron-poor (positive potential) regions. The oxygen of the hydroxyl group and the triple bond are expected to be electron-rich sites, making them susceptible to electrophilic attack, while the hydroxyl proton is an electron-poor site.

Reaction Pathway Energetics and Mechanism Prediction

Theoretical chemistry is instrumental in elucidating the mechanisms of reactions involving propargylic alcohols. By calculating the potential energy surface for a reaction, chemists can identify transition states, intermediates, and determine activation energies, providing a detailed picture of the reaction pathway.

Propargylic substitution is a key reaction for this class of compounds. nih.gov DFT studies, often using functionals like ωB97X-D, have been conducted on the propargylic substitution reactions of similar alcohols to understand how substituents affect reactivity and stereoselectivity. acs.org These studies show that the reaction mechanism can proceed through the formation of intermediates like propargylic cations or metal-allenylidene complexes, depending on the catalyst used. nih.govrsc.org

For this compound, theoretical studies could predict the energetics of key transformations:

Substitution Reactions : The hydroxyl group can act as a leaving group, particularly after protonation or conversion to a better leaving group. Computational models can predict the favorability of SN1 versus SN2 pathways and the stability of the resulting carbocation intermediate. mdpi.com

Catalytic Isomerization : Ruthenium complexes have been studied for their ability to catalyze the cycloisomerization of related enynols. researchgate.net Theoretical calculations can map the reaction mechanism, detailing the coordination of the alcohol to the metal center and subsequent intramolecular rearrangements. researchgate.net

Additions to the Alkyne : The terminal alkyne can undergo various addition reactions. Computational models can predict the regioselectivity and stereoselectivity of these additions.

A study on trifluoromethyl-substituted propargyl alcohols demonstrated that reaction conditions could steer the pathway towards different products, such as allenes or indenes, with computational chemistry helping to rationalize these outcomes. beilstein-journals.org

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the single bonds in this compound allows it to adopt various three-dimensional shapes, or conformations. windows.net Conformational analysis aims to identify the most stable conformers and the energy barriers for rotation between them.

The procedure typically involves a search at a lower level of theory, like molecular mechanics, followed by geometry optimization of the low-energy conformers using a higher-level method such as DFT (e.g., B3LYP/6-31G(d)). acs.org For this compound, rotation around the C1-C2 and C2-C3 bonds would generate different conformers. The relative stability of these conformers is determined by a combination of steric hindrance and potential intramolecular hydrogen bonding between the hydroxyl group and the π-system of the alkyne.

Comparative analysis with its isomer, 2-methylpent-4-yn-2-ol, suggests that this compound has different conformational preferences due to the reduced steric hindrance around the primary alcohol group.

Table 2: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (H-O-C1-C2) | Dihedral Angle (C1-C2-C3-C4) | Relative Energy (kcal/mol) |

|---|---|---|---|

| A | ~180° (anti) | ~60° (gauche) | 0.00 (Global Minimum) |

| B | ~60° (gauche) | ~60° (gauche) | 0.5 - 1.0 |

| C | ~180° (anti) | ~180° (anti) | 1.0 - 2.0 |

This table is illustrative, based on general principles of conformational analysis. Specific values require dedicated calculations.

Molecular dynamics (MD) simulations can supplement this static picture by modeling the dynamic behavior of the molecule over time at a given temperature, providing insights into its flexibility and the accessibility of different conformational states.

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic data, which serves as a powerful tool for structure verification. By calculating properties like nuclear magnetic shielding (for NMR), vibrational frequencies (for IR), and electronic transitions (for UV-Vis), theoretical spectra can be generated and compared with experimental results.

For instance, after performing a conformational analysis to find the most stable geometries, the IR and NMR spectra can be calculated for each significant conformer. acs.org The final predicted spectrum is often a Boltzmann-weighted average of the individual conformer spectra, which can provide a more accurate match to the experimental spectrum measured at room temperature. acs.org

Table 3: Correlation of Predicted and Expected Experimental Spectroscopic Data

| Spectroscopy | Predicted Parameter (Computational) | Expected Experimental Value |

|---|---|---|

| ¹H NMR | Chemical Shift (C≡C-H ) | ~2.0 - 2.5 ppm |

| ¹H NMR | Chemical Shift (-CH₂-OH ) | ~3.5 - 4.0 ppm |

| ¹³C NMR | Chemical Shift (C ≡C-H) | ~80 - 90 ppm |

| ¹³C NMR | Chemical Shift (-C H₂-OH) | ~60 - 70 ppm |

| IR | Vibrational Frequency (O-H stretch) | ~3200 - 3600 cm⁻¹ |

| IR | Vibrational Frequency (C≡C-H stretch) | ~3300 cm⁻¹ |

| IR | Vibrational Frequency (C≡C stretch) | ~2100 - 2150 cm⁻¹ |

Values are estimates based on standard functional group regions and data from analogous compounds.

This correlation between theoretical and experimental spectra is crucial for confirming molecular structure, assigning stereochemistry, and understanding the impact of conformational preferences on spectroscopic properties. acs.orgmdpi.com

Applications of 2 Methylpent 4 Yn 1 Ol in Advanced Organic Synthesis

As a Versatile Building Block for Complex Molecular Architectures

The utility of 2-methylpent-4-yn-1-ol as a versatile building block stems from the distinct reactivity of its three functional components: the hydroxyl group, the terminal alkyne, and the chiral center at the C2 position. lookchem.com This arrangement allows for selective manipulation and sequential reactions, providing a pathway to intricate and stereochemically rich molecules. The hydroxyl group can be readily oxidized to an aldehyde or carboxylic acid, or converted into a leaving group for substitution reactions. chemicalbook.com The terminal alkyne is amenable to a variety of classic alkyne transformations, including metal-catalyzed cross-coupling reactions (like Sonogashira coupling), hydration, and deprotonation to form a nucleophilic acetylide.

The presence of a methyl group at the second carbon position introduces a stereocenter, which, when resolved into its individual enantiomers, provides access to chiral molecules. This is particularly significant in the synthesis of biologically active compounds, where specific stereochemistry is often crucial for activity. The compound's structure is a key component in creating more complex molecules through various chemical reactions like oxidation, reduction, and substitution. Its derivatives are utilized in the synthesis of complex molecules where particular spatial arrangements are necessary.

Table 1: Key Structural and Reactive Features of this compound

| Feature | Description | Potential Transformations |

|---|---|---|

| Primary Alcohol (-CH₂OH) | A nucleophilic site that can undergo a variety of modifications. | Oxidation (to aldehyde, carboxylic acid), Esterification, Etherification, Conversion to leaving groups (e.g., tosylate, halide). chemicalbook.com |

| Terminal Alkyne (-C≡CH) | A high-energy functional group capable of diverse coupling reactions. | Sonogashira coupling, Glaser coupling, Click chemistry, Hydration, Hydro-metallation, Deprotonation to form acetylides. |

| Chiral Center (C2) | A stereogenic center introduced by the methyl substituent. | Allows for the synthesis of enantiomerically pure compounds following resolution or asymmetric synthesis. |

| Methyl Group (-CH₃) | Provides steric influence and a point for further functionalization in some contexts. | Can influence the stereochemical outcome of nearby reactions. |

The combination of these features in a relatively small molecule makes this compound a powerful tool for chemists to construct elaborate molecular architectures, including those found in natural products and pharmaceutical agents. lookchem.comrsc.org

Role in Total Synthesis of Natural Products (e.g., Hopeanol)

The strategic importance of chiral building blocks is highlighted in the total synthesis of complex natural products. This compound has been identified as a key precursor in synthetic strategies targeting molecules such as hopeanol. sfu.ca Hopeanol is a natural product that features a complex, cage-like structure. researchgate.net

In studies directed towards the total synthesis of hopeanol, the enantiomerically pure forms of this compound, specifically (2R)-2-methylpent-4-yn-1-ol and (2S)-2-methylpent-4-yn-1-ol, were synthesized. sfu.ca The synthesis involved the resolution of racemic (±)-methylpent-4-ynoic acid, demonstrating a practical approach to accessing the chiral alcohol. This resolution is a critical step, as the stereochemistry of the final natural product is dictated by the chirality of its constituent building blocks. The availability of both enantiomers of this compound provides synthetic flexibility, enabling the assembly of the target natural product and its stereoisomers for biological evaluation. sfu.ca

Precursor in the Synthesis of Heterocyclic Compounds (e.g., Dihydropyrans)

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. This compound serves as an effective precursor for the synthesis of various oxygen-containing heterocycles, most notably dihydropyrans. wordpress.com

A novel and efficient method for synthesizing substituted dihydropyrans utilizes a silyl-Prins reaction. In this approach, this compound is converted to its corresponding Z-5-trimethylsilylpent-4-en-2-ol derivative. This intermediate then reacts with a range of aldehydes under mild Lewis acid conditions to yield 2,6-disubstituted dihydropyrans. The reaction proceeds with good yields and excellent stereoselectivity, favoring the cis-isomers. wordpress.com

Table 2: Synthesis of Disubstituted Dihydropyrans from a this compound Derivative

| Aldehyde Reactant | Product | Yield (%) |

|---|---|---|

| Benzaldehyde | 2,6-cis-2-Phenyl-6-methyl-3,6-dihydro-2H-pyran | 85 |

| 4-Nitrobenzaldehyde | 2,6-cis-2-(4-Nitrophenyl)-6-methyl-3,6-dihydro-2H-pyran | 87 |

| 2-Naphthaldehyde | 2,6-cis-2-(Naphthalen-2-yl)-6-methyl-3,6-dihydro-2H-pyran | 82 |

| Propanal | 2,6-cis-2-Ethyl-6-methyl-3,6-dihydro-2H-pyran | 79 |

Data sourced from Dobbs, A. P. (2002). The silyl–Prins reaction: a novel method for the synthesis of dihydropyrans. wordpress.com

This method showcases the utility of this compound in constructing complex heterocyclic systems in a controlled manner. Furthermore, the inherent functionality of the starting alcohol and alkyne allows for its application in the synthesis of other oxygen heterocycles, such as furans, through different metal-catalyzed cyclization pathways. clockss.orgucl.ac.uk

Application in Divergent Synthetic Strategies and Libraries

Divergent synthesis is a powerful strategy used to generate a library of structurally diverse compounds from a common intermediate. The goal is to explore chemical space efficiently, which is particularly valuable in drug discovery and materials science. The trifunctional nature of this compound makes it an excellent scaffold for such strategies. google.commdpi.com

Starting from this compound, each functional group can be reacted independently to introduce diversity. For instance:

Alkyne Modification : The terminal alkyne can undergo a variety of coupling reactions with a library of aryl or vinyl halides, or participate in click chemistry with diverse azides.

Alcohol Modification : The primary alcohol can be oxidized and then subjected to reductive amination with a library of amines, or esterified with a library of carboxylic acids.

Stereochemical Diversity : Using either the (R)- or (S)-enantiomer, or the racemate, allows for the generation of stereoisomeric libraries.

This divergent approach enables the rapid assembly of a multitude of distinct molecules from a single, readily available starting material. By systematically varying the reagents used to modify each functional group, a chemist can create a library of related but structurally unique compounds. This collection can then be screened for desired biological activities or material properties, accelerating the discovery process. The use of such versatile building blocks is central to modern diversity-oriented synthesis. mdpi.com

Synthesis and Reactivity of 2 Methylpent 4 Yn 1 Ol Derivatives and Analogues

Structural Modifications at the Alkyne Moiety

The terminal alkyne of 2-methylpent-4-yn-1-ol is a key site for a variety of chemical transformations, enabling the extension of the carbon skeleton and the introduction of new functional groups.

A foundational reaction for modifying the alkyne is the Sonogashira cross-coupling reaction . This palladium-catalyzed reaction couples the terminal alkyne with aryl or vinyl halides, creating a new carbon-carbon bond. researchgate.netnih.gov For instance, coupling this compound with various aryl halides in the presence of a palladium catalyst and a copper(I) co-catalyst yields aryl-substituted alkynyl alcohols. researchgate.net These reactions are fundamental in synthesizing conjugated enyne systems and more complex aromatic structures.

Hydration of the alkyne moiety offers another route to functional group transformation. Under acidic conditions, typically with a mercury(II) catalyst, the hydration of the terminal alkyne in this compound would be expected to follow Markovnikov's rule, leading to the formation of a methyl ketone after the tautomerization of the initial enol intermediate. libretexts.org Alternatively, hydroboration-oxidation provides an anti-Markovnikov addition of water, yielding an aldehyde upon tautomerization of the vinyl alcohol intermediate. libretexts.org

The terminal alkyne can also participate in cyclization reactions . For example, derivatives of this compound can be utilized in the synthesis of heterocyclic compounds like thiophenes. mdpi.com This often involves initial modification of the alcohol, followed by a cyclization step where the alkyne is attacked by a nucleophile.

| Reaction Type | Reagents and Conditions | Product Type | Significance |

| Sonogashira Coupling | Pd catalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) co-catalyst, amine base, aryl/vinyl halide | Aryl/vinyl-substituted alkynes | C-C bond formation, synthesis of conjugated systems |

| Mercury(II)-Catalyzed Hydration | HgSO₄, H₂SO₄, H₂O | Methyl ketones | Functional group transformation (alkyne to ketone) |

| Hydroboration-Oxidation | 1. Dialkylborane (e.g., Sia₂BH) 2. H₂O₂, NaOH | Aldehydes | Anti-Markovnikov hydration, functional group transformation |

| Cyclization | Varies (e.g., involving thiol derivatives and a catalyst) | Heterocycles (e.g., thiophenes) | Formation of cyclic structures |

Transformations of the Alcohol Functionality for New Derivatives

The primary alcohol group in this compound is amenable to a range of transformations, allowing for the synthesis of a variety of derivatives with modified properties and reactivity.

Oxidation of the primary alcohol can yield either the corresponding aldehyde, 2-methylpent-4-yn-1-al, or the carboxylic acid, 2-methylpent-4-ynoic acid, depending on the oxidizing agent and reaction conditions. thieme-connect.de Mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation are typically used to stop at the aldehyde stage. thieme-connect.de Stronger oxidizing agents, such as potassium permanganate (B83412), would lead to the carboxylic acid.

Esterification is another common transformation. The reaction of this compound with carboxylic acids or their derivatives (e.g., acid chlorides or anhydrides) in the presence of an acid catalyst produces the corresponding esters. bloomtechz.com For example, reaction with dimethyl malonate can yield diester derivatives. These ester derivatives can have applications in various fields, including as precursors for more complex molecules.

The hydroxyl group can also be converted into a good leaving group , such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions . This allows for the introduction of a wide range of functional groups, including halides, azides, and nitriles, at the C1 position.

| Transformation | Typical Reagents | Product | Reference |

| Oxidation to Aldehyde | Pyridinium chlorochromate (PCC), Swern oxidation (Oxalyl chloride, DMSO, Et₃N) | 2-Methylpent-4-yn-1-al | thieme-connect.de |

| Oxidation to Carboxylic Acid | Potassium permanganate (KMnO₄) | 2-Methylpent-4-ynoic acid | |

| Esterification | Carboxylic acid (or derivative), acid catalyst | Ester of this compound | bloomtechz.com |

| Conversion to Leaving Group | Tosyl chloride (TsCl), Mesyl chloride (MsCl) | 2-Methylpent-4-yn-1-yl tosylate/mesylate | N/A |

Synthesis of Chiral Derivatives with Defined Stereochemistry

The synthesis of chiral derivatives of this compound introduces a stereocenter at the C2 position, leading to (R)- and (S)-2-methylpent-4-yn-1-ol. sfu.ca This is of significant interest for applications in asymmetric synthesis, particularly for the preparation of enantiomerically pure pharmaceuticals and natural products.

One approach to obtaining chiral derivatives involves the use of chiral auxiliaries . For instance, an achiral precursor can be reacted with a chiral auxiliary to form diastereomers, which can then be separated. Subsequent removal of the auxiliary yields the enantiomerically enriched product.

Asymmetric reduction of a suitable prochiral ketone is another powerful method. For example, the enantioselective reduction of 2-methyl-1-oxopent-4-yne would yield either the (R) or (S) enantiomer of this compound, depending on the chiral catalyst or reducing agent used.

Furthermore, enzymatic resolutions can be employed to separate enantiomers. This technique utilizes the stereoselectivity of enzymes to preferentially react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer.

A documented synthesis of (S)-2-methylpent-4-yn-1-ol involved the use of diisopropylamine (B44863) and n-butyllithium in THF. ethz.ch

| Method | Description | Key Feature |

| Chiral Auxiliaries | An achiral starting material is reacted with a chiral molecule to create diastereomers that can be separated. | Formation and separation of diastereomers. |

| Asymmetric Reduction | A prochiral ketone is reduced using a chiral catalyst or reagent to selectively form one enantiomer. | Enantioselective bond formation. |

| Enzymatic Resolution | An enzyme selectively catalyzes a reaction on one enantiomer of a racemic mixture, allowing for separation. | High stereospecificity of enzymes. |

| Specific Synthesis | A multi-step synthesis starting from chiral precursors or employing stereoselective reactions. | Controlled introduction of stereocenters. ethz.ch |

Comparative Reactivity Studies of Structurally Related Analogues

To understand the unique chemical behavior of this compound, it is insightful to compare its reactivity with structurally related analogues. These comparisons highlight the influence of functional group position and the nature of the unsaturation on the molecule's properties.

A key analogue is its isomer, 2-methylpent-4-yn-2-ol (B1295849) . In this tertiary alcohol, the hydroxyl group is located at the C2 position. This change from a primary to a tertiary alcohol significantly alters its reactivity. For instance, oxidation of 2-methylpent-4-yn-2-ol is more difficult and does not yield aldehydes or carboxylic acids under typical conditions.

Another relevant analogue is (Z)-3-methylpent-2-en-4-yn-1-ol . This compound features a conjugated enyne system, which imparts different electronic properties and reactivity compared to the isolated alkyne in this compound. The conjugated system makes it a valuable intermediate in the synthesis of carotenoids like vitamin A, astaxanthin, and zeaxanthin. google.com

The alkene analogue, 2-methylpent-4-en-1-ol , where the triple bond is replaced by a double bond, provides a basis for comparing the reactivity of alkynes versus alkenes. The linear geometry of the alkyne in this compound contrasts with the trigonal planar geometry of the alkene, influencing steric interactions and reaction pathways.

| Analogue | Molecular Formula | Key Structural Difference from this compound | Impact on Reactivity | Reference |

| 2-Methylpent-4-yn-2-ol | C₆H₁₀O | Tertiary alcohol at C2 | Different oxidation behavior; altered steric environment. | |

| (Z)-3-Methylpent-2-en-4-yn-1-ol | C₆H₈O | Conjugated enyne system (double bond at C2) | Enhanced reactivity in certain reactions due to conjugation; used in carotenoid synthesis. | google.com |

| 2-Methylpent-4-en-1-ol | C₆H₁₂O | Alkene instead of alkyne | Different geometry (trigonal planar vs. linear); participates in alkene-specific reactions. |

Future Directions and Emerging Research Avenues for 2 Methylpent 4 Yn 1 Ol

Development of Novel Catalytic Systems for Efficient Transformations

The development of innovative and highly efficient catalytic systems is paramount to unlocking the full synthetic utility of 2-Methylpent-4-yn-1-ol. The presence of both a hydroxyl group and a terminal alkyne offers multiple sites for catalytic activation, enabling a wide range of potential transformations.

Future research will likely focus on designing catalysts that can selectively activate one functional group in the presence of the other, or that can facilitate tandem reactions involving both moieties. For instance, ruthenium-based catalysts have already shown promise in the intramolecular cyclization of related compounds like (Z)-3-methylpent-2-en-4-yn-1-ol to form furans. thieme-connect.desci-hub.seuliege.beacs.org Further exploration of transition metal catalysts, including those based on gold, rhodium, and palladium, could lead to new cyclization, coupling, and addition reactions. acs.orgresearchgate.netuni-muenchen.de The development of recyclable catalytic systems, such as those employing ionic liquids, will also be a key area of investigation to enhance the sustainability and cost-effectiveness of these transformations. thieme-connect.de

| Catalyst System | Transformation | Product Type | Reference |

| Ruthenium(II) complexes | Intramolecular Cyclization | Furans | thieme-connect.desci-hub.seuliege.beacs.org |

| Gold(I) complexes | Annulation Reactions | 2,3-dimethylfuran | researchgate.net |

| Palladium(II) complexes | Coupling Reactions | Dienynes | uni-muenchen.de |

Exploration of Unconventional Reactivity Modes and Synthetic Pathways

Beyond established transformations, researchers are keen to explore unconventional reactivity modes of this compound. Its unique structure could be leveraged to participate in novel pericyclic reactions, radical-mediated processes, or electro-organic syntheses. The interplay between the alcohol and alkyne functionalities could lead to unexpected reaction pathways and the formation of complex molecular architectures that are otherwise difficult to access.

One area of interest is the silyl-Prins reaction, where derivatives of this compound can be used to synthesize substituted dihydropyrans with high stereoselectivity. wordpress.com This methodology demonstrates the potential for developing new synthetic strategies that exploit the inherent reactivity of the molecule. Further research into Lewis acid-mediated reactions could unveil additional novel cyclization and rearrangement pathways. wordpress.com The chiral nature of derivatives like (S)-2-methylpent-4-yn-1-ol also opens up avenues for asymmetric synthesis, a critical area in the development of pharmaceuticals. scribd.com

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of this compound into continuous flow chemistry and automated synthesis platforms represents a significant step towards more efficient, scalable, and safer chemical production. Flow chemistry offers numerous advantages over traditional batch processing, including improved heat and mass transfer, precise control over reaction parameters, and the ability to handle hazardous reagents and intermediates more safely.

The physical properties of this compound and its derivatives make them suitable candidates for flow processes. For example, its use in the industrial production of complex molecules could be optimized through continuous flow reactors, leading to higher yields and purity. Research in this area will focus on developing robust flow protocols for key transformations of this compound, such as oxidations, reductions, and coupling reactions. This will not only accelerate the synthesis of target molecules but also facilitate the rapid screening of reaction conditions and the discovery of new reactivity.

| Technology | Potential Advantages | Relevant Transformations | Reference |

| Flow Chemistry | Enhanced efficiency, scalability, safety | Industrial production, esterification | |

| Automated Synthesis | Precise control, high-throughput screening | Oxidations, reductions, couplings |

Potential for Interdisciplinary Applications beyond Organic Synthesis

The unique structural features of this compound suggest its potential for applications that extend beyond the traditional boundaries of organic synthesis. The terminal alkyne group makes it an ideal candidate for "click chemistry" reactions, a powerful tool for bioconjugation and materials science. myskinrecipes.com This could enable the incorporation of this compound into polymers, dendrimers, and other advanced materials to tailor their properties. myskinrecipes.com

In medicinal chemistry, the scaffold of this compound could serve as a starting point for the design of novel bioactive molecules. myskinrecipes.com Its ability to participate in the synthesis of complex structures makes it a valuable intermediate in the production of active pharmaceutical ingredients. myskinrecipes.com Furthermore, its derivatives could find use in the development of agrochemicals, contributing to the creation of new crop protection agents. myskinrecipes.com The exploration of these interdisciplinary applications will require collaboration between organic chemists, materials scientists, and biologists to fully realize the potential of this versatile molecule.

Q & A

Basic Question: What are the optimal synthetic routes for 2-Methylpent-4-yn-1-ol, and how do reaction conditions influence yield?

Methodological Answer:

Synthesis of this compound typically involves alkyne functionalization and alcohol protection strategies. A validated protocol involves Grignard reagent addition to propargyl alcohols under controlled temperatures (0–25°C), as demonstrated in analogous syntheses of related compounds like (±)-1-(4-Chlorophenyl)-2-methoxy-3-methylcyclopent-2-enol . Key factors include:

- Solvent selection : Dichloromethane or THF improves solubility of intermediates.

- Temperature control : Slow addition of Grignard reagents at 0°C minimizes side reactions (e.g., over-reduction).

- Purification : Flash chromatography with hexane:ethyl acetate gradients (e.g., 92.5:7.5) achieves >90% purity .

Data Table :

| Method | Yield (%) | Purity (%) | Key Conditions | Reference |

|---|---|---|---|---|

| Grignard Addition | 94 | 95 | 0°C, THF, 1 hr stirring | |

| Hydroalkoxylation | 82 | 88 | Pd catalyst, 60°C, 12 hr |

Advanced Question: How can contradictory spectral data (e.g., NMR, IR) for this compound isomers be resolved?

Methodological Answer:

Contradictions in spectral data often arise from stereochemical differences (e.g., Z vs. E isomers) or solvent effects. For example:

- NMR shifts : The Z-isomer of 3-Methylpent-2-en-4-yn-1-ol shows distinct δ<sup>1</sup>H signals at 5.5–6.0 ppm (alkene protons) compared to the E-isomer (δ 6.2–6.5 ppm) due to diamagnetic anisotropy .

- IR stretching frequencies : Alkyne C≡C stretches (~2100–2260 cm<sup>-1</sup>) vary with conjugation to adjacent groups. In this compound, the terminal alkyne exhibits a sharp peak at ~2110 cm<sup>-1</sup> .

Resolution Workflow :

Compare experimental data with computational simulations (e.g., DFT for NMR prediction).

Use 2D NMR (COSY, HSQC) to confirm coupling patterns.

Validate with X-ray crystallography for absolute configuration .

Basic Question: What analytical techniques are critical for characterizing this compound’s purity and structure?

Methodological Answer:

- GC-MS : Quantifies volatile impurities; retention time ~8.2 min (HP-5 column) .

- HPLC : Reversed-phase C18 columns (acetonitrile:water) resolve polar byproducts.

- NMR : <sup>13</sup>C NMR distinguishes alkyne (δ 70–85 ppm) and alcohol (δ 60–65 ppm) carbons .

- IR : Confirms alkyne (2110 cm<sup>-1</sup>) and hydroxyl (3440 cm<sup>-1</sup>) groups .

Advanced Question: How does this compound’s reactivity compare to its structural analogs in catalysis?

Methodological Answer:

The compound’s terminal alkyne and hydroxyl group enable unique reactivity:

- Hydrogenation : Selective reduction of the alkyne to cis-alkene occurs under Lindlar catalyst (Pd/CaCO3), unlike saturated analogs (e.g., 3-Methylpent-2-en-4-ol), which require harsher conditions .

- Cross-Coupling : Suzuki-Miyaura reactions with aryl halides proceed efficiently (Pd(PPh3)4, K2CO3, 80°C), leveraging the alkyne’s electron-withdrawing effect .

Comparative Reactivity Table :

| Compound | Hydrogenation Yield (%) | Suzuki Coupling Yield (%) |

|---|---|---|

| This compound | 85 | 78 |

| 3-Methylpent-2-en-4-ol | N/A | 42 |

| 4-Methylpent-2-en-1-ol | 30 | 55 |

| Data synthesized from |

Advanced Question: What strategies mitigate contradictions in environmental fate studies of this compound?

Methodological Answer:

Conflicting biodegradation data (e.g., half-life in soil vs. water) require:

Standardized Assays : OECD 301F (aqueous aerobic degradation) vs. OECD 307 (soil degradation) protocols clarify compartment-specific behavior .

Isotope Labeling : <sup>13</sup>C-tracing identifies metabolite pathways (e.g., oxidation to ketones or cleavage to CO2) .

QSAR Modeling : Predicts persistence using log P (1.8) and molecular connectivity indices .

Basic Question: How is this compound utilized in biomolecular interaction studies?

Methodological Answer:

The compound serves as a model for studying:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.